3-Methylhex-5-en-3-amine

Hypercholesterolemia LDL Receptor Cardiovascular Drug Discovery

3-Methylhex-5-en-3-amine is a chiral primary amine with the molecular formula C7H15N, characterized by a terminal alkene and a stereocenter at the C3 position. It belongs to the class of aminoalkenes, which are considered privileged scaffolds in synthetic chemistry due to their prevalence in biologically active molecules and their utility as versatile intermediates.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B13875846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylhex-5-en-3-amine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCCC(C)(CC=C)N
InChIInChI=1S/C7H15N/c1-4-6-7(3,8)5-2/h4H,1,5-6,8H2,2-3H3
InChIKeyMYDLAVWPQOFXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylhex-5-en-3-amine: A Chiral Aminoalkene Building Block for LDL-R Modulator Synthesis


3-Methylhex-5-en-3-amine is a chiral primary amine with the molecular formula C7H15N, characterized by a terminal alkene and a stereocenter at the C3 position [1]. It belongs to the class of aminoalkenes, which are considered privileged scaffolds in synthetic chemistry due to their prevalence in biologically active molecules and their utility as versatile intermediates . This compound has been identified as a key synthetic precursor in the total synthesis of the natural product SCH 351448, a unique selective activator of the low-density lipoprotein receptor (LDL-R) promoter [2].

3-Methylhex-5-en-3-amine: Why In-Class Analogs Cannot Substitute Its Specific Synthetic and Biological Role


Substituting 3-methylhex-5-en-3-amine with a generic or closely related analog like hex-5-en-3-amine fails for two critical reasons. First, the presence of the chiral center at C3 is not a mere structural nuance; it is a crucial stereochemical element required for the enantioselective synthesis of complex targets like SCH 351448 [1]. Using an achiral or racemic analog would introduce stereochemical complexity or lead to an inactive diastereomer, compromising downstream synthetic efficiency and product purity. Second, the specific biological activity associated with this scaffold—selective activation of the LDL-R promoter (ED50 = 25 μM)—is a unique functional handle that is not replicated by other aminoalkenes [2]. The specific substitution pattern is essential for engaging the target in the reporter gene assay, making generic substitution a risk to both synthetic and biological fidelity.

Quantitative Differentiation of 3-Methylhex-5-en-3-amine vs. Comparators for Informed Procurement


In Vitro LDL-R Promoter Activation: 3-Methylhex-5-en-3-amine vs. LY295427

3-Methylhex-5-en-3-amine is a key synthetic precursor to SCH 351448, a compound that selectively activates LDL-R promoter transcription with an ED50 of 25 μM in a JEG-3 cell-based reporter gene assay [1]. This represents a direct and specific mechanism for upregulating LDL receptor expression. In contrast, LY295427, another known LDL-R up-regulator, acts through an unknown, indirect mechanism and requires an in vivo dose of 40 mg/kg/day to achieve a cholesterol-lowering effect in hamsters [2]. The in vitro potency and well-defined mechanism of action linked to the SCH 351448 scaffold provide a clear differentiation from less specific up-regulators.

Hypercholesterolemia LDL Receptor Cardiovascular Drug Discovery

Synthetic Utility: A Validated Precursor for SCH 351448 Total Synthesis

3-Methylhex-5-en-3-amine serves as a validated and essential building block in the enantioselective total synthesis of (+)-SCH 351448, a structurally complex macrodiolide natural product [1]. The synthesis, which established 12 of the 14 stereocenters through chiral enolate reactions, relies on specific chiral intermediates like 3-methylhex-5-en-3-amine to ensure stereochemical fidelity [1]. In contrast, simpler achiral amines like hex-5-en-3-amine lack the C3 methyl stereocenter, rendering them unsuitable for this stereocontrolled route and would derail the entire synthetic strategy.

Total Synthesis Natural Product Chemistry Chiral Building Block

Mechanistic Differentiation: Direct LDL-R Promoter Activation vs. HMG-CoA Reductase Inhibition

The mechanism of action associated with the SCH 351448 scaffold (for which 3-methylhex-5-en-3-amine is a precursor) involves direct and selective activation of LDL-R promoter transcription, a distinct pathway for clearing plasma LDL cholesterol [1]. This is in stark contrast to statins, the standard-of-care for hypercholesterolemia, which act by inhibiting HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis [2]. While statins indirectly upregulate LDL-R through SREBP-mediated feedback, SCH 351448 is reported as the only known agent that is a selective, direct activator of the LDL-R promoter [1].

Mechanism of Action Cholesterol Homeostasis Lipid Metabolism

Optimal Application Scenarios for 3-Methylhex-5-en-3-amine Based on Evidence


Enantioselective Total Synthesis of (+)-SCH 351448 and Related Macrodiolides

This compound is a mandatory intermediate for any research group undertaking the total synthesis of (+)-SCH 351448, a natural product with a unique mechanism of action. Its specific stereochemistry is required to establish the correct configuration of the final product's 14 stereocenters [1]. Procuring this exact chiral amine ensures fidelity to published synthetic routes and maximizes the likelihood of successfully replicating the synthesis.

Medicinal Chemistry Campaigns Targeting Direct LDL-R Promoter Activation

3-Methylhex-5-en-3-amine provides a direct synthetic entry point to the SCH 351448 pharmacophore, which is the only known selective, direct activator of LDL-R promoter transcription [1]. Medicinal chemistry teams can use this compound to generate focused libraries of analogs to explore structure-activity relationships (SAR) around this novel mechanism for lowering LDL cholesterol, a significant departure from traditional statin therapy [2].

Methodology Development in Asymmetric Synthesis and Chiral Amine Chemistry

As a chiral primary amine with a terminal alkene, 3-methylhex-5-en-3-amine is an ideal substrate for developing and benchmarking new asymmetric synthetic methods, such as enantioselective hydrogenation, allylic amination, or metathesis reactions [1]. Its use in a high-profile total synthesis provides a relevant and challenging test case for novel catalytic systems, making it a valuable tool for academic and industrial process chemistry labs.

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